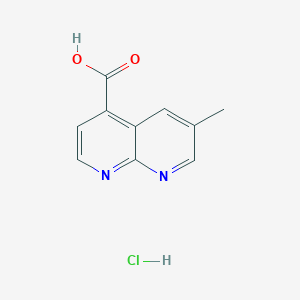

6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

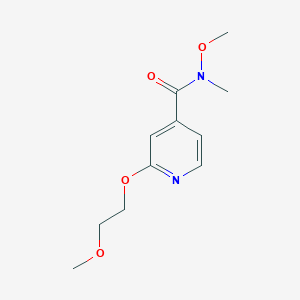

6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2445793-47-3 . It has a molecular weight of 224.65 .

Synthesis Analysis

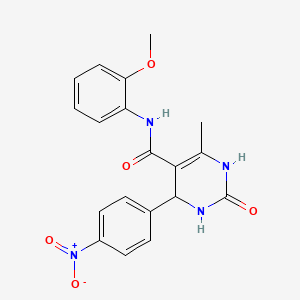

The synthesis of 1,8-naphthyridines, which includes 6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The IUPAC Name of this compound is 6-methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride . The Inchi Code is 1S/C10H8N2O2.ClH/c1-6-4-8-7(10(13)14)2-3-11-9(8)12-5-6;/h2-5H,1H3,(H,13,14);1H .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including 6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride, involves multicomponent reactions . These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride include a molecular weight of 224.65 .Scientific Research Applications

Cytotoxic and Antioxidant Agents

A series of substituted 1,8-naphthyridine derivatives, including 6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride, have been synthesized and used as cytotoxic and antioxidant agents . These compounds have shown promising results in in vitro cytotoxicity tests against Ehrlich Ascites Carcinoma .

Anti-bacterial Agents

Studies on the synthesis of 1,8-naphthyridines, including 6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride, have served as a fertile field of research for anti-bacterial agents . These compounds have been found to be effective particularly against gram-negative bacteria found in chronic urinary tract infections .

Anti-leukemia Agents

1,8-Naphthyridine derivatives have been found to display moderate cytotoxic activity against murine p388 leukemia . Changes carried out at N-1 and N-7 positions have shown promising results .

Anti-inflammatory Agents

It has been reported that C-3 carboxamide derivatives with a spacer have shown good cytotoxicity along with anti-inflammatory activity .

Anti-fungal and Anti-viral Agents

Pyrazole and its derivatives, which include 1,8-naphthyridines, possess anti-bacterial, anti-fungal, and anti-viral activities .

Herbicidal Agents

Pyrazole and its derivatives, which include 1,8-naphthyridines, also possess herbicidal activities .

Mechanism of Action

Target of Action

It’s worth noting that naphthyridines, the class of compounds to which this molecule belongs, have been associated with a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

Naphthyridines, in general, are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with naphthyridines, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Naphthyridines, in general, have been associated with a variety of biological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

properties

IUPAC Name |

6-methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c1-6-4-8-7(10(13)14)2-3-11-9(8)12-5-6;/h2-5H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWYIFKCKNXNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)

![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)

![3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907609.png)

![4,4,4-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2907610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2907611.png)

![2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide](/img/structure/B2907613.png)